molecular formula C25H38O4 B072540 methyl (4R)-4-[(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate CAS No. 1175-04-8

methyl (4R)-4-[(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Cat. No. B072540
CAS RN: 1175-04-8
M. Wt: 402.6 g/mol
InChI Key: DSADZYPPAGRNLW-XCVUNFFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,6-dioxo-5beta-cholan-24-oate is a bile acid.

Scientific Research Applications

Crystallographic Studies

  • Molecular Structure and Interactions : The compound has been the subject of crystallographic studies, revealing detailed molecular structures and interactions. These studies provide insights into the stereochemistry and molecular conformations of the compound, essential for understanding its reactivity and interaction with biological systems (Ketuly et al., 2010).

  • Crystal Structure in Drug Design : Understanding the crystal structure of related compounds aids in drug design, especially for steroidal drugs. The data derived from these studies can inform the synthesis and modification of new compounds with potential therapeutic applications (Zhang et al., 2012).

Biological Activity

  • Antimicrobial and Antitumor Activities : Derivatives of this compound have shown promising antimicrobial and antitumor activities. These findings suggest potential applications in developing new antimicrobial and anticancer agents (Shaheen et al., 2014).

  • Inhibition of Androgen Biosynthesis : Some derivatives of the compound have been studied for their ability to inhibit androgen biosynthesis, indicating potential applications in the treatment of diseases associated with androgen excess (Djigoué et al., 2012).

Pharmaceutical Development

  • Liver X Receptor Agonists : Derivatives of this compound have been synthesized and evaluated for their activity as liver X receptor agonists. These studies contribute to the development of new drugs for regulating cholesterol metabolism and treating related diseases (Ching, 2013).

  • Synthesis of Novel Compounds : The compound's framework has been used as a base for synthesizing novel compounds with potential biological activities. This includes the development of new pharmaceuticals and the exploration of different chemical modifications to enhance biological activity (Turkyilmaz & Genç, 2014).

properties

CAS RN

1175-04-8

Product Name

methyl (4R)-4-[(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Molecular Formula

C25H38O4

Molecular Weight

402.6 g/mol

IUPAC Name

methyl (4R)-4-[(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C25H38O4/c1-15(5-8-23(28)29-4)18-6-7-19-17-14-22(27)21-13-16(26)9-11-25(21,3)20(17)10-12-24(18,19)2/h15,17-21H,5-14H2,1-4H3/t15-,17+,18-,19+,20+,21+,24-,25-/m1/s1

InChI Key

DSADZYPPAGRNLW-XCVUNFFJSA-N

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@H]4[C@@]3(CCC(=O)C4)C)C

SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl (4R)-4-[(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Reactant of Route 2
methyl (4R)-4-[(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Reactant of Route 3
methyl (4R)-4-[(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Reactant of Route 4
methyl (4R)-4-[(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Reactant of Route 5
methyl (4R)-4-[(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Reactant of Route 6
methyl (4R)-4-[(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

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